molecular formula C21H18FN3O B11338263 (2Z)-7-(4-fluorophenyl)-2-[(4-methylphenyl)imino]-2,6,7,8-tetrahydroquinazolin-5(1H)-one

(2Z)-7-(4-fluorophenyl)-2-[(4-methylphenyl)imino]-2,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11338263
M. Wt: 347.4 g/mol
InChI Key: CLSZSJFNMSPSQA-UHFFFAOYSA-N
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Description

(2Z)-7-(4-fluorophenyl)-2-[(4-methylphenyl)imino]-2,6,7,8-tetrahydroquinazolin-5(1H)-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methylphenyl imino group attached to a tetrahydroquinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-(4-fluorophenyl)-2-[(4-methylphenyl)imino]-2,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves the condensation of 4-fluoroaniline and 4-methylaniline with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-(4-fluorophenyl)-2-[(4-methylphenyl)imino]-2,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The fluorophenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine-substituted compounds.

Scientific Research Applications

(2Z)-7-(4-fluorophenyl)-2-[(4-methylphenyl)imino]-2,6,7,8-tetrahydroquinazolin-5(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-7-(4-fluorophenyl)-2-[(4-methylphenyl)imino]-2,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-7-(4-chlorophenyl)-2-[(4-methylphenyl)imino]-2,6,7,8-tetrahydroquinazolin-5(1H)-one
  • (2Z)-7-(4-bromophenyl)-2-[(4-methylphenyl)imino]-2,6,7,8-tetrahydroquinazolin-5(1H)-one

Uniqueness

The uniqueness of (2Z)-7-(4-fluorophenyl)-2-[(4-methylphenyl)imino]-2,6,7,8-tetrahydroquinazolin-5(1H)-one lies in its fluorophenyl group, which imparts distinct chemical and biological properties compared to its chloro- and bromo-substituted analogs. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C21H18FN3O

Molecular Weight

347.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-2-(4-methylanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H18FN3O/c1-13-2-8-17(9-3-13)24-21-23-12-18-19(25-21)10-15(11-20(18)26)14-4-6-16(22)7-5-14/h2-9,12,15H,10-11H2,1H3,(H,23,24,25)

InChI Key

CLSZSJFNMSPSQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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